molecular formula C11H14O B2839226 3-(3-Methylbut-2-en-1-yl)phenol CAS No. 858130-35-5

3-(3-Methylbut-2-en-1-yl)phenol

Cat. No.: B2839226
CAS No.: 858130-35-5
M. Wt: 162.232
InChI Key: RCACWXWAQHFHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylbut-2-en-1-yl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methylbut-2-en-1-yl group

Mechanism of Action

Target of Action

The primary target of 3-(3-Methylbut-2-en-1-yl)phenol is the Monoamine Oxidase B (MAO-B) enzyme . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine, and its irregular expression is related to neurodegenerative disorders like Parkinson’s disease .

Mode of Action

The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the oxidative deamination of dopamine, thereby potentially mitigating the symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

The compound is involved in the prenylation biochemical pathway . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein or biomolecule . It is assumed that prenyl groups facilitate attachment to cell membranes and are important for protein-protein binding .

Pharmacokinetics

The presence of a prenyl group in the compound might enhance its lipophilicity, which could influence its absorption and distribution .

Result of Action

The inhibition of MAO-B by this compound could lead to an increase in the concentration of dopamine in the brain . This could potentially alleviate the symptoms of Parkinson’s disease and other conditions associated with dopamine deficiency .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and polarity of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its efficacy .

Biochemical Analysis

Biochemical Properties

3-(3-Methylbut-2-en-1-yl)phenol is involved in the prenylation of proteins, a post-translational modification that involves the addition of hydrophobic molecules to a protein or a biomolecule . Prenyl groups have been shown to be important for protein-protein binding through specialized prenyl-binding domains .

Cellular Effects

The cellular effects of this compound are primarily related to its role in protein prenylation. Prenylation can mediate protein-protein interactions and protein-membrane interactions, influencing cell function . For example, it has been suggested that this compound could block the cell cycle to exert antitumor effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in the prenylation process. There are three enzymes that carry out prenylation in the cell: farnesyl transferase, Caax protease, and geranylgeranyl transferase I . These enzymes recognize specific motifs at the C-terminus of the target protein and transfer either a farnesyl or a geranylgeranyl moiety to C-terminal cysteine(s) of the target protein .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the synthesis of various compounds, including flavanonol glycosides .

Metabolic Pathways

This compound is involved in the prenylation process, which is a part of the larger terpenoid biosynthesis pathway . This pathway is responsible for the production of a wide variety of compounds, including vitamins, hormones, and other bioactive molecules .

Transport and Distribution

It is usually assumed that prenyl groups like this compound facilitate attachment to cell membranes, which could influence their transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role in protein prenylation. Prenylated proteins can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbut-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol derivatives. For instance, the reaction of phenol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The purification of the final product is usually achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and hydrogenated derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-(3-Methylbut-2-en-1-yl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(3-Methylbut-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic hydroxyl group and a prenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(3-methylbut-2-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACWXWAQHFHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.